2-Methoxy-3-methylnaphthalene

Overview

Description

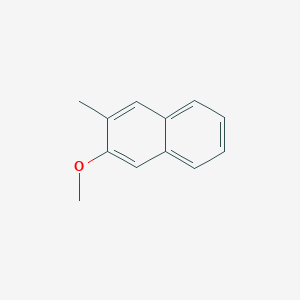

2-Methoxy-3-methylnaphthalene is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the third position on the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Mechanism of Action

Mode of Action

It is known that compounds like this can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties.

Biochemical Pathways

Anaerobic degradation of naphthalene-related compounds like 2-Methoxy-3-methylnaphthalene has been studied . The degradation proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage, similar to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons . The metabolites suggest that further degradation goes through saturated compounds with a cyclohexane ring structure .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-methylnaphthalene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the metabolism of aromatic hydrocarbons. One of the key enzymes it interacts with is cytochrome P450, which catalyzes the oxidation of the methoxy and methyl groups, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitated by enzymes like UDP-glucuronosyltransferase. The interactions between this compound and these enzymes are crucial for its biotransformation and subsequent excretion from the body.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species during its metabolism . This oxidative stress can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression. Additionally, this compound can influence cellular metabolism by altering the activity of enzymes involved in energy production and detoxification processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates . These intermediates can bind covalently to cellular macromolecules, leading to enzyme inhibition or activation. For example, the formation of epoxide intermediates can inhibit the activity of enzymes involved in DNA repair, resulting in genotoxic effects. Additionally, this compound can modulate gene expression by activating transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Over time, the degradation products of this compound can accumulate and exert long-term effects on cellular function. For example, prolonged exposure to this compound has been associated with chronic oxidative stress and inflammation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. Toxicological studies have also reported that high doses of this compound can lead to carcinogenic effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, facilitated by enzymes like UDP-glucuronosyltransferase and sulfotransferase. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to plasma proteins such as albumin, which facilitates its distribution in the bloodstream. Additionally, transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of this compound. These interactions influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can localize to various cellular compartments, including the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and activity of this compound within specific organelles. The compound’s localization within subcellular compartments is crucial for its biochemical activity and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 2-methoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic methylation of naphthalene derivatives. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Dihydro derivatives.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

2-Methoxy-3-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

2-Methoxynaphthalene: Similar in structure but lacks the methyl group at the third position.

3-Methylnaphthalene: Similar in structure but lacks the methoxy group at the second position.

2,3-Dimethylnaphthalene: Contains two methyl groups at the second and third positions but lacks the methoxy group.

Uniqueness: 2-Methoxy-3-methylnaphthalene is unique due to the presence of both a methoxy group and a methyl group on the naphthalene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name |

2-methoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCHKHUMIBLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479210 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61873-80-1 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.